

AZD5462 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: AZD5462
Cat. No.: B15608796

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Application Notes and Protocols for AZD5462

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of **AZD5462**, protocols for its dissolution, and an overview of its mechanism of action.

I. Introduction

AZD5462 is a small molecule modulator of the Relaxin Family Peptide Receptor 1 (RXFP1).[1] [2] As a mimetic of the endogenous peptide relaxin, **AZD5462** holds potential for therapeutic applications in conditions such as heart failure due to its vasodilating, cardioprotective, and anti-fibrotic properties.[3][4][5] This document provides essential information for the handling and use of **AZD5462** in a research setting.

II. Solubility of AZD5462

The solubility of **AZD5462** in various common laboratory solvents is summarized in the table below. It is important to note that for dimethyl sulfoxide (DMSO), using a fresh, anhydrous stock is recommended as hygroscopic DMSO can negatively impact solubility.[1][2] For in vitro and in vivo studies, preparing a concentrated stock solution in an appropriate organic solvent is the first step, followed by dilution in aqueous-based buffers or formulation vehicles.

Data Presentation: Solubility of **AZD5462**

Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Notes
DMSO	100 mg/mL	183.60 mM	Ultrasonic treatment may be needed. Use newly opened DMSO. [1] [2]
Ethanol	100 mg/mL	183.60 mM	
Water	Insoluble	-	

III. Experimental Protocols: Preparation of AZD5462 Solutions

Proper dissolution and formulation are critical for accurate and reproducible experimental results. Below are detailed protocols for preparing stock solutions and formulations for in vivo use.

A. Protocol for Preparing a 100 mg/mL Stock Solution in DMSO

- Preparation:
 - Equilibrate the **AZD5462** vial to room temperature before opening.
 - Use a fresh, anhydrous stock of DMSO to avoid solubility issues.[\[1\]](#)[\[2\]](#)
- Dissolution:
 - Add the appropriate volume of DMSO to the **AZD5462** solid to achieve a final concentration of 100 mg/mL.
 - Vortex the solution to facilitate dissolution.
 - If necessary, use an ultrasonic bath to aid in dissolving the compound completely.[\[1\]](#)
- Storage:

- Once fully dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
- Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[\[1\]](#)

B. Protocols for Preparing In Vivo Formulations (Target Concentration \geq 2.5 mg/mL)

For in vivo experiments, multi-component solvent systems are often required to maintain the solubility and stability of the compound upon administration.

Protocol 1: Formulation with PEG300 and Tween-80[\[1\]](#)

This protocol yields a clear solution with a solubility of at least 2.5 mg/mL.

- Preparation of Components:
 - Prepare a 25 mg/mL stock solution of **AZD5462** in DMSO.
 - Have PEG300, Tween-80, and saline (0.9% NaCl in ddH₂O) ready.
- Mixing Procedure (for 1 mL final volume):
 - To 400 μ L of PEG300, add 100 μ L of the 25 mg/mL **AZD5462** DMSO stock solution. Mix thoroughly until the solution is clear.
 - Add 50 μ L of Tween-80 to the mixture and mix again until uniform.
 - Add 450 μ L of saline to bring the final volume to 1 mL. Mix thoroughly.
- Use:
 - This formulation should be prepared fresh for optimal results.

Protocol 2: Formulation with SBE- β -CD[\[1\]](#)

This protocol also yields a clear solution with a solubility of at least 2.5 mg/mL.

- Preparation of Components:

- Prepare a stock solution of **AZD5462** in DMSO.
- Prepare a 20% (w/v) solution of SBE- β -CD in saline.
- Mixing Procedure (for 1 mL final volume):
 - This formulation consists of 10% DMSO and 90% of the 20% SBE- β -CD in saline solution.
 - Add 100 μ L of the **AZD5462** DMSO stock solution to 900 μ L of the 20% SBE- β -CD in saline solution. Mix thoroughly.
- Use:
 - Prepare this formulation fresh before use.

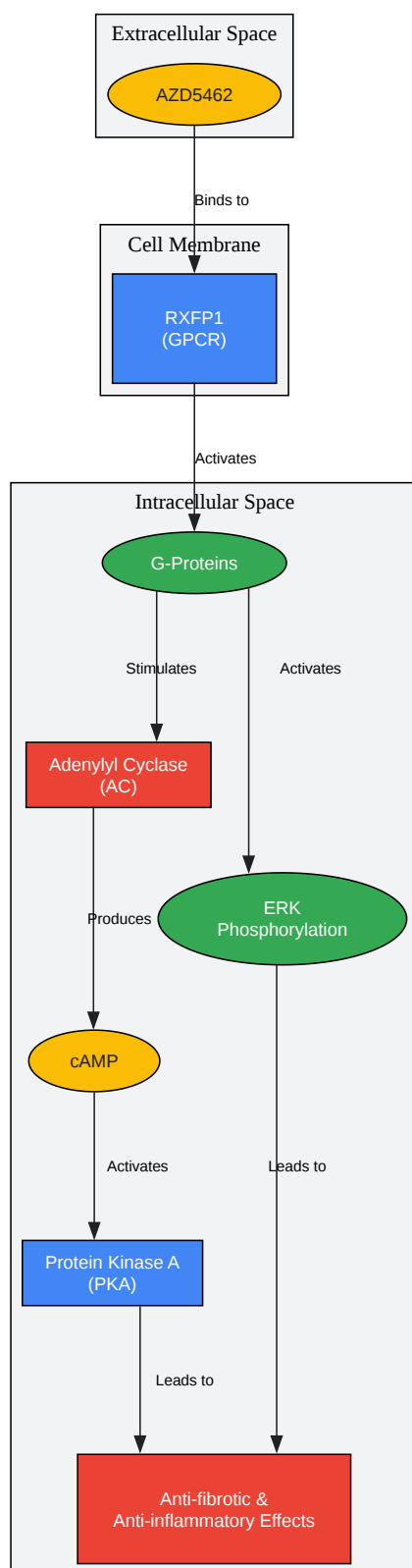
Protocol 3: Formulation with Corn Oil^[1]

This protocol provides a clear solution with a solubility of at least 2.5 mg/mL.

- Preparation of Components:
 - Prepare a stock solution of **AZD5462** in DMSO.
 - Have high-quality corn oil available.
- Mixing Procedure (for 1 mL final volume):
 - This formulation consists of 10% DMSO and 90% corn oil.
 - Add 100 μ L of the **AZD5462** DMSO stock solution to 900 μ L of corn oil. Mix thoroughly until a clear solution is obtained.
- Use:
 - This formulation should be prepared fresh before administration.

IV. Mechanism of Action and Signaling Pathway

AZD5462 is an agonist of the RXFP1 receptor, which is the cognate receptor for human relaxin.[1][2] The activation of RXFP1 by **AZD5462** mimics the physiological effects of relaxin, which include anti-fibrotic and anti-inflammatory properties.[1][2] Upon binding to RXFP1, a G-protein coupled receptor (GPCR), **AZD5462** can stimulate multiple downstream signaling pathways.[3] This includes the production of second messengers like cAMP and cGMP, and the phosphorylation of ERK.[1] The activation of these pathways ultimately leads to the beneficial cardiovascular effects observed with **AZD5462**.



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Caption: **AZD5462** signaling pathway via the RXFP1 receptor.

V. Experimental Workflow: In Vivo Formulation Preparation

The following diagram illustrates a general workflow for the preparation of an **AZD5462** formulation for in vivo studies, based on the protocols provided.

Caption: Workflow for preparing **AZD5462** for in vivo studies.

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